molecular formula C6H12N2OS B7887589 (2-Methyloxolan-2-yl)thiourea

(2-Methyloxolan-2-yl)thiourea

Cat. No.: B7887589
M. Wt: 160.24 g/mol
InChI Key: WXFXMTZNKZRMNT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxolan-2-yl)thiourea typically involves the reaction of 2-methyloxolane with thiourea under controlled conditions. One common method is the condensation reaction between 2-methyloxolane and thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality. Solvent recovery and recycling techniques are also employed to minimize waste and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thiourea compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(2-Methyloxolan-2-yl)thiourea has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological research.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimalarial activities.

    Industry: It is utilized in the production of dyes, elastomers, and photographic films

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)thiourea involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The compound can form strong hydrogen bonds with the active sites of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyloxolan-2-yl)thiourea stands out due to its unique combination of the 2-methyloxolane ring and thiourea group, which imparts distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential for diverse applications compared to other thiourea derivatives .

Properties

IUPAC Name

(2-methyloxolan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-6(8-5(7)10)3-2-4-9-6/h2-4H2,1H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFXMTZNKZRMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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